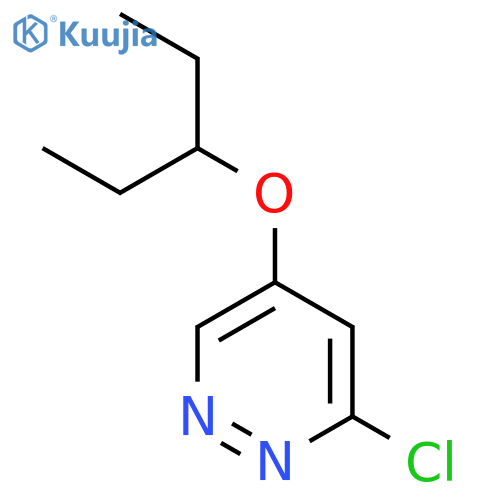Cas no 1346691-23-3 (3-Chloro-5-(pentan-3-yloxy)pyridazine)

1346691-23-3 structure
商品名:3-Chloro-5-(pentan-3-yloxy)pyridazine
3-Chloro-5-(pentan-3-yloxy)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(pentan-3-yloxy)pyridazine
- 3-chloro-5-pentan-3-yloxypyridazine
- DTXSID70744782
- DB-240912
- 3-Chloro-5-[(pentan-3-yl)oxy]pyridazine
- 1346691-23-3
-
- インチ: InChI=1S/C9H13ClN2O/c1-3-7(4-2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3
- InChIKey: DQZIFRHFDDTLBL-UHFFFAOYSA-N
- ほほえんだ: CCC(CC)OC1=CC(=NN=C1)Cl
計算された属性
- せいみつぶんしりょう: 200.0716407g/mol
- どういたいしつりょう: 200.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 35Ų
3-Chloro-5-(pentan-3-yloxy)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164192-1g |
3-chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM164192-1g |
3-chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A029188676-1g |
3-Chloro-5-(pentan-3-yloxy)pyridazine |
1346691-23-3 | 95% | 1g |
510.00 USD | 2021-06-01 |
3-Chloro-5-(pentan-3-yloxy)pyridazine 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
1346691-23-3 (3-Chloro-5-(pentan-3-yloxy)pyridazine) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
